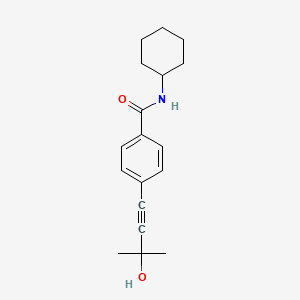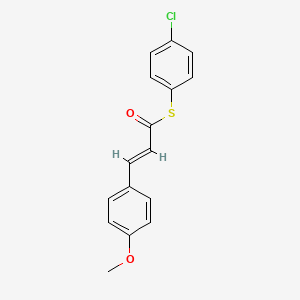![molecular formula C16H22N2O3 B5807544 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5807544.png)
1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, also known as DPA-714, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPA-714 belongs to the family of translocator protein (TSPO) ligands, which are known for their ability to modulate immune responses and provide neuroprotection.
作用机制
1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide binds to TSPO, which is a protein located on the outer mitochondrial membrane. TSPO is involved in various cellular processes such as cholesterol transport, apoptosis, and mitochondrial respiration. The binding of this compound to TSPO can modulate immune responses and reduce neuroinflammation by inhibiting the activation of microglia and astrocytes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of proinflammatory cytokines such as IL-1β and TNF-α in the brain, which are involved in neuroinflammation. This compound has also been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has several advantages for lab experiments. It is a highly specific ligand for TSPO and has a high binding affinity. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for administration. This compound also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several potential future directions for the research on 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as traumatic brain injury and stroke. Another direction is to explore the use of this compound as a diagnostic tool for neuroinflammation. This compound could also be used to study the role of TSPO in various cellular processes such as apoptosis and mitochondrial respiration. Further modifications of the synthesis method could also improve the purity and yield of this compound.
合成方法
The synthesis of 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide involves the reaction of 1-(2,5-dimethylphenoxy)acetyl chloride with 4-piperidinecarboxamide in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain the final product. The purity and yield of this compound can be improved through various modifications of the synthesis method.
科学研究应用
1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. TSPO ligands like this compound have been shown to modulate microglial activation, which is a key component of neuroinflammation. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and reduce neuroinflammation in models of Parkinson's disease.
属性
IUPAC Name |
1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-3-4-12(2)14(9-11)21-10-15(19)18-7-5-13(6-8-18)16(17)20/h3-4,9,13H,5-8,10H2,1-2H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMHNUQLDYHDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}benzenesulfonamide](/img/structure/B5807493.png)
![2-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5807509.png)

![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B5807527.png)

![1-[(4-fluorophenoxy)acetyl]azepane](/img/structure/B5807530.png)


![4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)
![N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5807569.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5807575.png)
![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)